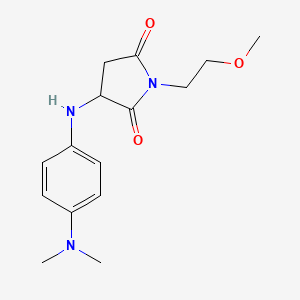

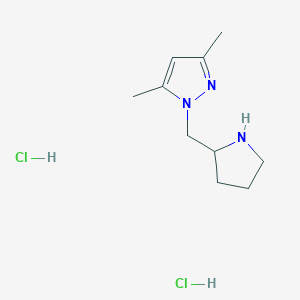

![molecular formula C24H25N7O2 B2365912 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one CAS No. 920230-42-8](/img/structure/B2365912.png)

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antimicrobial and Antitumor Agents

Compounds with structural similarities to 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one, such as thiazolopyrimidines and triazolopyrimidines, have been synthesized and evaluated for their antimicrobial and antitumor properties. These studies indicate a potential for the compound to be used in the development of new antimicrobial and antitumor agents (M. Said et al., 2004), (A. El-Agrody et al., 2001).

5-HT2 Antagonist Activity

Bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, structurally related to the compound , have been prepared and evaluated for their antagonist activity against 5-HT2 receptors. This suggests a potential application in the development of treatments for disorders influenced by these receptors (Y. Watanabe et al., 1992).

Antihypertensive Agents

Derivatives of triazolopyrimidines bearing morpholine, piperidine, or piperazine moieties have been synthesized and evaluated for their antihypertensive activity. This indicates potential research applications of the compound in the development of new antihypertensive medications (S. M. Bayomi et al., 1999).

Direcciones Futuras

The future directions for research on this compound could involve further investigation of its potential as a CDK2 inhibitor and its anti-gastric cancer activity . Additionally, more studies could be conducted to determine its exact synthesis process, molecular structure, and physical and chemical properties.

Mecanismo De Acción

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation . Overexpression of EGFR has been observed in a variety of cancers, including breast, ovarian, head, neck, and colon cancers .

Mode of Action

The compound interacts with EGFR, inhibiting its activity . This inhibition prevents the receptor from triggering the downstream signaling pathways that promote cell proliferation and survival

Biochemical Pathways

Upon binding to EGFR, the compound disrupts several biochemical pathways. These include the PI3K/Akt pathway and the Ras/Raf/MEK/ERK pathway, both of which are involved in cell survival and proliferation . By inhibiting these pathways, the compound can effectively halt the growth and spread of cancer cells .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are able to reach their target sites effectively .

Result of Action

The compound’s action results in a decrease in cancer cell proliferation and an increase in cancer cell death . This is achieved through the induction of apoptosis, or programmed cell death, in the cancer cells . The compound has shown potent anticancer activity in vitro .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. These include the presence of other drugs, the pH of the environment, and the presence of certain enzymes

Propiedades

IUPAC Name |

1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-phenoxypropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N7O2/c1-18(33-20-10-6-3-7-11-20)24(32)30-14-12-29(13-15-30)22-21-23(26-17-25-22)31(28-27-21)16-19-8-4-2-5-9-19/h2-11,17-18H,12-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYPBEPEEWLXPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)OC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

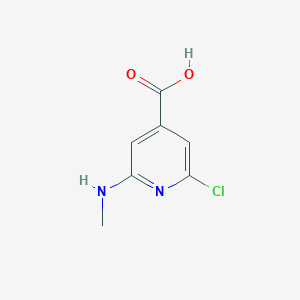

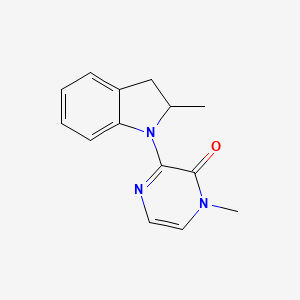

![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2365833.png)

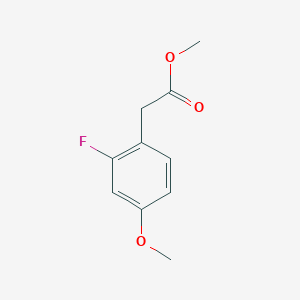

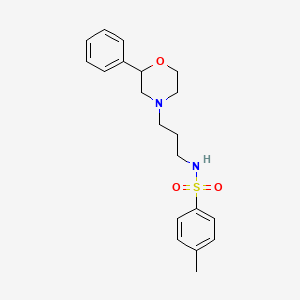

![2-[Methyl({[4-(prop-2-yn-1-yl)morpholin-2-yl]methyl})amino]acetamide](/img/structure/B2365840.png)

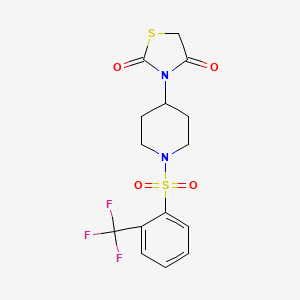

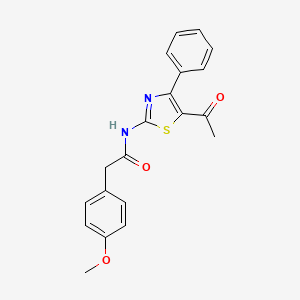

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2365841.png)

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2365843.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2365844.png)